Ethyl 3-cyclohexyl-2-oxopropanoate
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Overview
Description
Ethyl 3-cyclohexyl-2-oxopropanoate is an organic compound with the molecular formula C11H18O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclohexyl-2-oxopropanoate typically involves the esterification of 3-cyclohexyl-2-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclohexyl-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-cyclohexyl-2-oxopropanoic acid.
Reduction: 3-cyclohexyl-2-hydroxypropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyclohexyl-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-cyclohexyl-2-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-cyclohexyl-3-oxopropanoate: Similar in structure but with a different position of the oxo group.
Ethyl 2-oxocyclohexylacetate: Another ester with a cyclohexyl ring but different substitution pattern.
Ethyl 3-oxocyclohexane-1-carboxylate: Similar ester with a different functional group arrangement.
Uniqueness
Ethyl 3-cyclohexyl-2-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its structure allows for selective interactions with various reagents and biological targets, making it valuable in research and industrial applications .
Biological Activity
Ethyl 3-cyclohexyl-2-oxopropanoate is a compound of interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a propanoate moiety, which contributes to its distinct reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily mediated through its interaction with enzymes and other proteins involved in metabolic processes. The ester group can hydrolyze to release the corresponding acid and alcohol, which may participate in further biochemical pathways. This mechanism suggests potential roles in enzyme-catalyzed reactions and metabolic regulation.
Enzyme Interactions
This compound has been investigated for its effects on various enzymes. Studies indicate that it can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. For instance, it has been shown to affect the activity of enzymes involved in lipid metabolism and energy production .
Pharmacological Potential
The compound's pharmacological properties have garnered attention for potential therapeutic applications. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for drug development targeting pain management and inflammatory conditions .
Case Studies
- Enzyme-Catalyzed Reactions : In vitro studies demonstrated that this compound enhances the activity of certain dehydrogenases, suggesting its role as an enzymatic cofactor or activator.
- Metabolic Pathways : Research indicated that the compound influences metabolic pathways related to fatty acid oxidation, potentially leading to increased energy expenditure in cellular models .
- Therapeutic Applications : A study exploring the anti-inflammatory properties found that this compound reduced pro-inflammatory cytokine levels in macrophage cultures, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anti-inflammatory, enzyme modulation | Hydrolysis to active metabolites |
Ethyl 3-cyclohexyl-3-oxopropanoate | Anticancer potential | Inhibition of cancer cell proliferation |
Ethyl 3-cyclopropyl-2-oxopropanoate | Reduced metabolic activity | Altered enzyme interactions |
Properties
CAS No. |
51692-88-7 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 3-cyclohexyl-2-oxopropanoate |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
InChI Key |
KSVJCMDMIBOFBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1CCCCC1 |
Origin of Product |
United States |
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